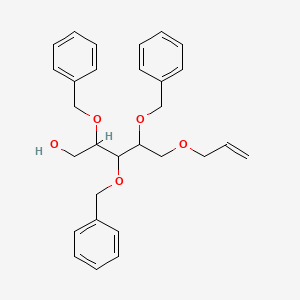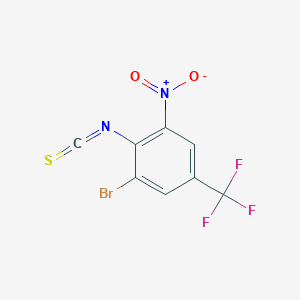
2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is a chemical compound with the molecular formula C8H2BrF3N2O2S and a molecular weight of 327.08 g/mol . This compound is notable for its unique structure, which includes bromine, trifluoromethyl, nitro, and isothiocyanate functional groups. It is used in various fields of scientific research, particularly in proteomics and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate typically involves the following steps:
Nitration: The starting material, 2-Bromo-4-trifluoromethylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Isothiocyanation: The nitrated product is then treated with thiophosgene (CSCl2) in the presence of a base such as triethylamine to form the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Sulfonyl Derivatives: From the oxidation of the isothiocyanate group.
Applications De Recherche Scientifique
2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is widely used in scientific research due to its versatile reactivity:
Proteomics: It is used as a labeling reagent for proteins, enabling the study of protein interactions and functions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophilic sites in biomolecules, forming covalent bonds. This reactivity is exploited in proteomics for labeling proteins, where the compound selectively binds to amino groups in proteins, allowing for their detection and analysis .
Comparaison Avec Des Composés Similaires
2-Bromo-4-trifluoromethylphenylisothiocyanate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Trifluoromethyl-6-nitrophenylisothiocyanate: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-6-nitrophenylisothiocyanate: Lacks the trifluoromethyl group, which influences its chemical properties and reactivity.
Uniqueness: 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is unique due to the presence of all three functional groups (bromine, trifluoromethyl, and nitro), which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C8H2BrF3N2O2S |
|---|---|
Poids moléculaire |
327.08 g/mol |
Nom IUPAC |
1-bromo-2-isothiocyanato-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF3N2O2S/c9-5-1-4(8(10,11)12)2-6(14(15)16)7(5)13-3-17/h1-2H |
Clé InChI |
NHIODMNJPNMPAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])N=C=S)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


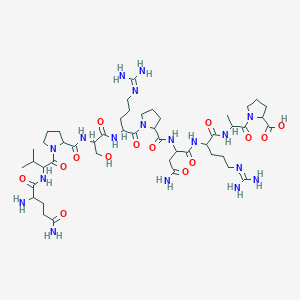
![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)
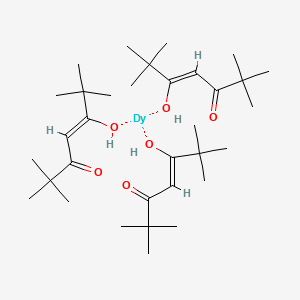

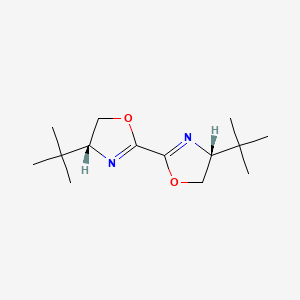
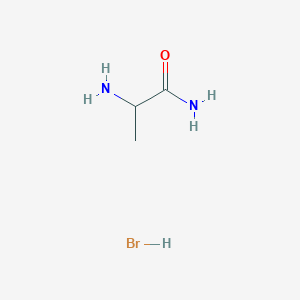
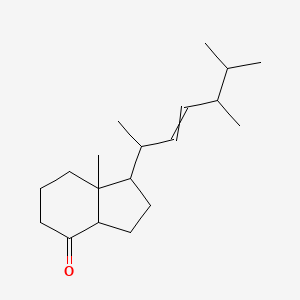
![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
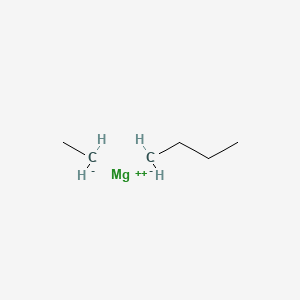
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
